molecular formula C16H14O2S B030302 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 63675-74-1

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Cat. No. B030302
Key on ui cas rn: 63675-74-1
M. Wt: 270.3 g/mol
InChI Key: HRWAGCVMOGWQJF-UHFFFAOYSA-N
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Patent
US05886025

Procedure details

2-(4'-methoxyphenyl)-6-methoxybenzo[b]thiophene 5 was prepared according to the procedure of Kost et al. To a well-stirred solution of 5 (0.500 g, 1.85 mmol) and 3,4,5-trimethoxybenzoyl chloride (0.640 g, 2.77 mmol) in CH2Cl2 (20 ml), was added AlCl3 (0.123 g, 0.925 mmol) portion-wise over a 15 minute period. After 5 hours (total reaction time), water was added, and the product was isolated initially by extraction with CH2Cl2 and subsequently by extraction with ethyl acetate (EtOAc). The organic layers were separately washed with brine and then combined and dried over MgSO4. Purification by flash chromatography (silica gel, 60:40 EtOAc/hexane) afforded 3-(3',4',5'-trimethoxybenzoyl)-2-(4'-methoxyphenyl)-6-methoxybenzo [b]thiophene (0.537 g, 1.16 mmol, 63%) as an off-white solid. Recrystallization (hexane/ethanol) afforded a highly pure crystalline sample of the compound with mp 131°-133° C. 1H-NMR (CDCl3, 360 Mhz): δ=7.66 (d,J=8.9 Hz, 1H, ArH)7.32 (d,J=2.4 Hz, 1H, ArH), 7.31 (d,J=8.8 Hz, 2H, ArH), 7.07 (s,2H, ArH), 7.01 (dd,J=8.9,2.4 Hz, 1H, ArH), 6.75 (D,J=8.8 Hz, 2H, ArH), 3.89 (s,3H, --OCH3), 3.83 (s,3H, --OCH3), 3.74 (s,3H, --OCH3), 3.73 (s, 6H, --OCH3); 13C-NMR (CDCl3, 90 Mhz): δ=192.9, 159.9, 157.7, 152.7, 143.7, 142.6, 140.1, 133.9, 132.3, 130.3, 129.9, 126.1, 124.2, 114.9, 114.1, 107.5, 104.4, 60.8, 56.1, 55.6, 55.2 HRMS (EI) M+ calcd for C26H24O6S 464.1294. and Anal. Calcd for C 26H24O6S: C, 67.23; H, 5.21; S, 6.90. Found: C, 67.20; H, 5.26; S, 6.88.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
0.123 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=[CH:17][C:11]=3[CH:10]=2)=[CH:5][CH:4]=1.[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH:28]=[C:29]([O:33][CH3:34])[C:30]=1[O:31][CH3:32])[C:25](Cl)=[O:26].[Al+3].[Cl-].[Cl-].[Cl-].O>C(Cl)Cl.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=[CH:17][C:11]=3[CH:10]=2)=[CH:5][CH:4]=1.[CH3:34][O:33][C:29]1[CH:28]=[C:24]([CH:23]=[C:22]([O:21][CH3:20])[C:30]=1[O:31][CH3:32])[C:25]([C:10]1[C:11]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:12]=2[S:13][C:9]=1[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:26] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Step Three
Name
Quantity
0.123 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layers were separately washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, 60:40 EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC
Name
Type
product
Smiles
COC=1C=C(C(=O)C=2C3=C(SC2C2=CC=C(C=C2)OC)C=C(C=C3)OC)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.16 mmol
AMOUNT: MASS 0.537 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 125.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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